cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
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Overview
Description
cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride: is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The amino group is introduced through a substitution reaction, and the benzyl group is added via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group and the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid ester to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, cis-3-Amino-1-benz
Properties
Molecular Formula |
C15H23ClN2O2 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14+;/m1./s1 |
InChI Key |
HTTLGHUDAQWNGG-DFQHDRSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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